![molecular formula C9H16N4O2S B1459272 N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea CAS No. 65411-36-1](/img/structure/B1459272.png)
N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea
Overview
Description
Synthesis Analysis
The synthesis of this compound involves reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The resulting product is N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . The compound’s structure was confirmed using various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), and its composition was verified through elemental analysis. X-ray crystallography further confirmed its structure .
3.
Molecular Structure Analysis
The compound’s molecular structure consists of a thiadiazole ring linked to a urea group . The hydroxyl group at the 2-position of the thiadiazole ring provides a potential site for metal-catalyzed C–H bond functionalization reactions .
4.
Chemical Reactions Analysis
The compound’s importance lies in its N, O-bidentate directing group . Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions . The Lewis-base-contained directing groups promote the formation of cyclometallated complexes via chelation assistance, setting the stage for C–H bond functionalization .
Scientific Research Applications
Antiparasitic Activity
N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea and its derivatives exhibit moderate schistosomicidal activity. This is evident from the research where derivatives of 1,3,4-thiadiazol were synthesized and tested on mice for their antiparasitic properties, showing effectiveness against Schistosoma mansoni (Soliman, Mokhtar, & el Sadany, 1984).
Metabolism and Biological Fate
In a study focusing on the metabolism of similar compounds, it was found that tebuthiuron, a compound structurally related to N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea, is extensively metabolized in animals, with major metabolites formed by N-demethylation and oxidation of the dimethylethyl group. The metabolic products were rapidly excreted, suggesting a similar metabolic behavior for closely related compounds (Morton & Hoffman, 1976).
Biochemical Inhibition
Compounds with a thiadiazol moiety, akin to N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea, have been studied for their potential in biochemical inhibition. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were investigated for their inhibitory action on kynurenine 3-hydroxylase, indicating potential applications in neurological studies (Röver et al., 1997).
Anti-Inflammatory Effects
Compounds structurally similar to N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea, such as LY178002, have been studied for their anti-inflammatory properties. These compounds have shown promise in inhibiting enzymes involved in inflammatory processes, indicating potential therapeutic applications in treating inflammatory diseases (Panetta et al., 1989).
Diuretic Activity
Derivatives of 1,3,4-thiadiazole, similar to N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea, have been synthesized and evaluated for their diuretic activity. The study indicates that these compounds can increase urinary excretion of both water and electrolytes, suggesting their potential use as diuretic agents (Ergena, Rajeshwar, & Solomon, 2022).
properties
IUPAC Name |
1-[5-(1-hydroxy-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-9(2,5-14)6-11-12-8(16-6)13(4)7(15)10-3/h14H,5H2,1-4H3,(H,10,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBFNHISAHDKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NN=C(S1)N(C)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea | |
CAS RN |
65411-36-1 | |
Record name | N-(5-(2-Hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065411361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-(2-HYDROXY-1,1-DIMETHYLETHYL)-1,3,4-THIADIAZOL-2-YL)-N,N'-DIMETHYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K5O27R8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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